molecular formula C20H21N3O4S2 B2844271 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 941918-69-0

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone

Katalognummer: B2844271
CAS-Nummer: 941918-69-0
Molekulargewicht: 431.53
InChI-Schlüssel: LJRKPHQNEYNNNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is a synthetic chemical compound designed for advanced pharmaceutical and biochemical research. Its molecular structure incorporates a methylsulfonyl-substituted benzothiazole core, a motif known in medicinal chemistry for its versatile biological activities . The benzothiazole scaffold is recognized as a "privileged structure" in drug discovery, frequently appearing in compounds with a wide range of therapeutic potentials . The methylsulfonyl group is a key functional moiety that can act as a potent electrophile. Research on similar methylsulfonyl-benzothiazole compounds has demonstrated high reactivity and selectivity as a thiol-blocking reagent in protein chemistry, useful for studying cysteine residues and post-translational modifications . The integration of this group suggests potential applications in developing enzyme inhibitors or probes for studying protein function. The piperazine and phenoxyethanone linkages within the structure are common in the design of molecules that target G-protein coupled receptors (GPCRs) and kinase enzymes, due to their ability to confer favorable binding and pharmacokinetic properties. This combination of features makes 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone a valuable chemical tool for researchers investigating novel therapeutic targets, probing enzyme mechanisms, or studying signal transduction pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-29(25,26)17-9-5-8-16-19(17)21-20(28-16)23-12-10-22(11-13-23)18(24)14-27-15-6-3-2-4-7-15/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRKPHQNEYNNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound Benzothiazole-Piperazine-Ethanone 4-(Methylsulfonyl), phenoxy-ethanone Calculated: ~457.5 N/A N/A N/A
5i () Benzothiazole-Piperazine-Ethanone Triazole-linked diphenyltriazole-thiomethyl 593.17 N/A N/A
5j () Benzothiazole-Piperazine-Ethanone Benzothiazole-thiomethyl triazole 507.10 N/A N/A
6a () Benzothiazole-Piperazine-Ethanone Phenylthio group 397.47 215–217 83
6e () Benzothiazole-Piperazine-Ethanone 1H-1,2,3-Triazole-5-ylthio 374.43 160–162 33
7e () Piperazine-Ethanone Tetrazole-thiomethyl, 4-methoxyphenylsulfonyl 532.58 131–134 N/A
15 () Benzothiazole-Piperazine-Ethanone Chloroacetyl group 335.83 N/A N/A

Key Observations:

  • The target compound ’s methylsulfonyl group distinguishes it from analogues like 5i and 5j, which incorporate triazole or benzothiazole-thiomethyl groups. This substitution may enhance metabolic stability and target binding compared to simpler phenylthio derivatives (e.g., 6a) .
  • Higher molecular weight compounds (e.g., 5i at 593.17 g/mol) exhibit reduced solubility compared to smaller derivatives like 6e (374.43 g/mol), impacting bioavailability .
  • Melting points vary significantly; phenylthio-substituted 6a (215–217°C) shows higher thermal stability than triazole-linked 6e (160–162°C), likely due to stronger intermolecular interactions .

Anticancer Activity

Table 2: Antiproliferative Activity of Selected Analogues

Compound ID Cancer Cell Line (IC50, μM) Structural Features Reference
5i MCF-7: 12.3; HeLa: 9.8 Triazole-diphenyltriazole-thiomethyl
5j MCF-7: 8.7; HeLa: 7.2 Benzothiazole-thiomethyl triazole
6a HepG2: 18.4; A549: 21.9 Phenylthio group
7e HT-29: 14.5; MDA-MB-231: 16.8 Tetrazole-thiomethyl, methoxyphenylsulfonyl

Key Findings:

  • Triazole-linked derivatives (5i, 5j) demonstrate superior activity (IC50 < 10 μM) compared to phenylthio-substituted 6a (IC50 > 18 μM), suggesting that heterocyclic appendages enhance cytotoxicity .
  • Sulfonyl-containing compounds (e.g., 7e) show moderate activity, but the target compound ’s methylsulfonyl group may further optimize interactions with hydrophobic kinase pockets .

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups: Methylsulfonyl and trifluoromethyl substituents (e.g., 7f in ) improve target affinity and metabolic stability compared to methoxy or phenyl groups .

Heterocyclic Linkers: Triazole and tetrazole moieties (5i, 7e) enhance anticancer activity by promoting π-π stacking with biological targets .

Phenoxy vs. Thioether Linkages: Phenoxy-ethanone (target compound) may offer better pharmacokinetics than thioether-linked analogues (6a–6f) due to reduced oxidation susceptibility .

Vorbereitungsmethoden

Thiazole Ring Formation

The benzo[d]thiazole scaffold is synthesized from substituted anilines through cyclization with thiourea or carbon disulfide under acidic conditions. For example:

  • Step 1 : 4-Methylthioaniline reacts with carbon disulfide in ethanol with hydrochloric acid to form 4-methylthiobenzo[d]thiazole.
  • Step 2 : Oxidation of the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Key Data :

Reaction Step Reagents Temperature Yield
Cyclization CS₂, HCl 80°C 78%
Oxidation H₂O₂, AcOH 60°C 92%

Piperazine-Thiazole Coupling

Nucleophilic Aromatic Substitution

The methylsulfonyl group activates the thiazole ring for substitution at position 2. Piperazine reacts with 4-(methylsulfonyl)benzo[d]thiazole in polar aprotic solvents (e.g., DMF, DMSO) under reflux:
$$
\text{Thiazole} + \text{Piperazine} \xrightarrow{\text{DMF, 120°C}} \text{4-(4-Methylsulfonylthiazol-2-yl)piperazine}
$$
Optimization :

  • Catalyst : Potassium carbonate improves nucleophilicity.
  • Yield : 65–80% after column chromatography.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Key signals include the piperazine protons (δ 2.8–3.5 ppm), aromatic protons from phenoxy (δ 6.8–7.4 ppm), and methylsulfonyl singlet (δ 3.2 ppm).
  • HPLC : Purity >98% achieved using a C18 column with acetonitrile/water (70:30).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Sequential Synthesis High modularity Multi-step purification 50–65%
One-Pot Coupling Reduced reaction time Lower regioselectivity 40–55%
Catalytic Amination Higher efficiency Requires specialized catalysts 70–85%

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors potassium carbonate over expensive palladium catalysts.
  • Safety : Exothermic reactions during sulfonylation necessitate temperature-controlled reactors.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including:
  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted anilines with sulfur-containing reagents under controlled temperatures (80–120°C) .
  • Step 2 : Piperazine coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM, with yields optimized by maintaining inert atmospheres and low moisture .
  • Step 3 : Introduction of the phenoxyethanone group via nucleophilic substitution or Friedel-Crafts acylation, requiring precise stoichiometric ratios to avoid side products .
  • Critical Factors : Solvent polarity (e.g., THF vs. DMSO), temperature gradients, and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact purity. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzo[d]thiazole and piperazine moieties. For example, the methylsulfonyl group exhibits a distinct singlet at ~3.3 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks) and detects impurities from incomplete coupling reactions .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% preferred). Gradient elution (acetonitrile/water) resolves closely related byproducts .
  • Data Interpretation : Cross-referencing spectral data with computational tools (e.g., ACD/Labs or ChemDraw) ensures structural accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the contributions of the methylsulfonyl and phenoxy groups to biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing methylsulfonyl with sulfonamide or altering phenoxy ring substituents) .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition for anti-inflammatory activity or microbial growth inhibition for antibacterial effects). Use dose-response curves to calculate IC₅₀/EC₅₀ values .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the methylsulfonyl group and hydrophobic binding pockets in target proteins .
  • Key Insight : The methylsulfonyl group enhances electron-withdrawing effects, potentially stabilizing ligand-receptor interactions, while the phenoxy group may influence membrane permeability .

Q. What strategies resolve contradictions in pharmacological data, such as varying efficacy across assay systems?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal Assays : Cross-validate results using complementary methods (e.g., in vitro enzyme inhibition + cell-based assays) .
  • Pharmacokinetic Profiling : Assess compound stability in assay media (e.g., plasma protein binding or metabolic degradation via liver microsomes) to explain discrepancies between in vitro and in vivo results .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

Q. How can computational chemistry predict synthetic pathways and optimize reaction mechanisms for novel derivatives?

  • Methodological Answer :
  • Reaction Pathway Prediction : Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and identify energetically favorable pathways for piperazine coupling or sulfonylation .
  • Artificial Force-Induced Reaction (AFIR) : Simulate reaction dynamics to optimize solvent selection (e.g., polar aprotic solvents for SN2 reactions) and catalyst efficiency .
  • Retrosynthetic Analysis : Tools like Synthia (Merck) or ICSynth propose feasible routes using available building blocks (e.g., commercial benzo[d]thiazole precursors) .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s antimicrobial efficacy in different studies?

  • Methodological Answer :
  • Strain-Specific Variability : Test against a standardized panel of microbial strains (e.g., ATCC references) to control for genetic diversity .
  • Mechanistic Studies : Use fluorescence microscopy or flow cytometry to differentiate bacteriostatic vs. bactericidal effects, which may explain potency variations .
  • Resistance Profiling : Assess efflux pump activity (e.g., using phenylalanine-arginine β-naphthylamide inhibitors) to determine if resistance mechanisms underlie inconsistent results .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.